
(S)-Propranolol-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, etc . Unfortunately, the specific molecular structure analysis for “(S)-Propranolol-d7 Hydrochloride” was not found.Chemical Reactions Analysis
Chemical reactions analysis involves studying the changes that occur during a chemical reaction . The specific chemical reactions involving “(S)-Propranolol-d7 Hydrochloride” were not found in the search results.科学的研究の応用
Propranolol for Infantile Hemangioma
Propranolol, a beta-blocker, has been extensively studied for its efficacy in treating infantile hemangioma (IH), a common benign tumor in infants. Research has demonstrated propranolol's ability to reduce the volume, color, and elevation of IHs, making it a safe and effective treatment option. Studies have highlighted the drug's mechanism of action, including vasoconstriction, down-regulation of angiogenic factors such as VEGF and bFGF, and the promotion of capillary endothelial cell apoptosis (A. Singh et al., 2017; X. Tan et al., 2021).
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics and pharmacokinetics of propranolol have been reviewed, revealing its complex interactions within the body. Propranolol is known for its high hepatic extraction rate, which is dependent largely on liver blood flow. Its distribution and elimination highlight the drug's efficiency and the variability among individuals in terms of response and clearance rates. These aspects are crucial for understanding propranolol's systemic effects and optimizing its therapeutic applications (R. Milne & M. M. Buckley, 1991).
CNS Implications
Significant attention has been paid to the central nervous system (CNS) implications of propranolol use, especially in pediatric patients. The CNS effects, including potential impacts on memory, psychomotor function, sleep quality, and mood, have been documented, stressing the need for cautious prescription and monitoring (A. Langley & E. Pope, 2015).
Environmental Impact
Propranolol's environmental impact, particularly its presence in aquatic environments and potential effects on wildlife, has been assessed. Comprehensive environmental risk assessments have shown that concentrations of propranolol in rivers worldwide do not pose a significant risk to aquatic organisms. This research provides valuable insights into the environmental safety profile of propranolol (J. Sumpter et al., 2021).
Off-Label Use and Safety
The off-label use of propranolol in vascular anomalies has been explored, highlighting the drug's utility beyond its primary indications. Despite the widespread off-label use, significant safety concerns associated with such practices necessitate careful risk-benefit analysis and informed patient consent (N. Kleiber et al., 2021).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-Propranolol-d7 Hydrochloride involves the conversion of (S)-Propranolol to (S)-Propranolol-d7 followed by the formation of its hydrochloride salt.", "Starting Materials": [ "(S)-Propranolol", "D2O", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "1. (S)-Propranolol is dissolved in D2O and deuterium gas is bubbled through the solution to produce (S)-Propranolol-d7.", "2. The solution is neutralized with sodium hydroxide and extracted with ethyl acetate.", "3. The organic layer is washed with sodium carbonate solution and dried over anhydrous sodium sulfate.", "4. The solvent is evaporated and the residue is dissolved in methanol.", "5. Hydrochloric acid is added to the solution to form (S)-Propranolol-d7 Hydrochloride.", "6. The product is isolated by filtration, washed with diethyl ether, and dried under vacuum." ] } | |
CAS番号 |
1346617-12-6 |
製品名 |
(S)-Propranolol-d7 Hydrochloride |
分子式 |
C16H22ClNO2 |
分子量 |
302.85 |
IUPAC名 |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
InChIキー |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
同義語 |
(2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; _x000B_S-(-)-1-(Isopropyl-d7)amino-3-(1-naphthoxy)-2-propanol Hydrochloride; (-)-Propranolol-d7 Hydrochloride; (S)-(-)-Propranolol-d7 Hydrochloride; L-(-)-Propranolol-d7 Hydro |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

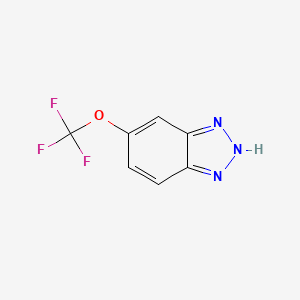

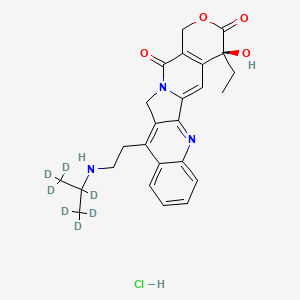
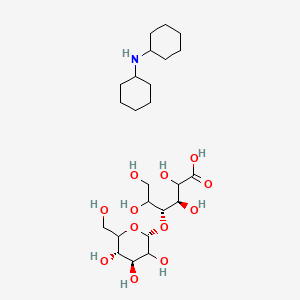
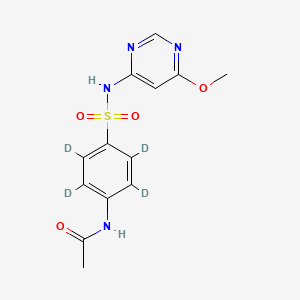
![D-[3-13C]Ribose](/img/structure/B583934.png)
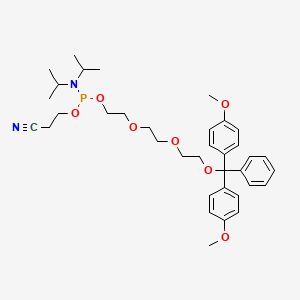
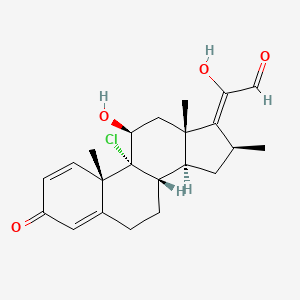

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

